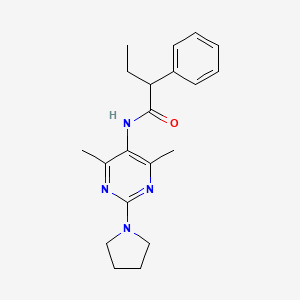
3-Prop-2-ynylmorpholine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-Prop-2-ynylmorpholine;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various morpholine derivatives and their synthesis, which can provide insights into the chemical behavior and properties of related compounds. Morpholine derivatives are a class of compounds that have found applications in medicinal chemistry due to their biological activities, such as acetylcholinesterase inhibition and antidepressant properties .
Synthesis Analysis
The synthesis of morpholine derivatives often involves cyclization reactions and the use of various reagents and catalysts. For instance, the synthesis of 3-hydroxyquinolin-4-ones, which are structurally related to morpholine derivatives, is achieved through a phosphine-mediated redox transformation of 1-(2-nitroaryl)prop-2-ynones under neutral conditions . Similarly, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride is performed using 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine in a nonproton polar solvent, followed by reduction and acidification . These methods highlight the importance of selecting appropriate starting materials and reaction conditions to obtain the desired morpholine derivatives.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which can adopt a chair conformation, as seen in the compound (2S,3S,5R)-2-(3-chlorophenyl)-2-hydroxy-3,5-dimethyl-2-morpholinium chloride . The substituents on the morpholine ring can influence the overall molecular conformation and, consequently, the compound's physical and chemical properties.
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions, including aminnation, cyclization, and acidification, to form the final product . The choice of solvent and reagents can significantly affect the reaction pathway and yield. For example, the use of nonproton polar solvents is mentioned in the synthesis of several morpholine hydrochlorides . Additionally, the presence of substituents on the morpholine ring can lead to different reactivity patterns, as seen in the chemoselective reduction of 4-benzyl-5-oxomorpholine-3-carboxylic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as solubility, crystallinity, and thermal behavior, can be influenced by their molecular structure. For example, the compound 3-(4-morpholino-1,2,5-thiadiazol-3-yloxy)-propane-1,2-diol, a precursor of the drug timolol, exhibits solubility characteristics that allow it to undergo spontaneous resolution and form specific crystal packing . These properties are crucial for the development of pharmaceuticals, as they can affect the drug's bioavailability and stability.
科学的研究の応用
Antidepressant and Neuroprotective Effects
Research on morpholine derivatives has demonstrated potential antidepressant and neuroprotective effects. For example, a study on 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride synthesized from 2-bromo-1-(3-fluorophenyl)-1-propanone showed that the compound has promising antidepressant activities, evaluated through mice forced swimming tests, indicating its potential for further investigation in antidepressant activity (Yuan, 2012).
Antioxidant Activity
Morpholine derivatives have also been studied for their antioxidant activities. A study focusing on the synthesis and antioxidant activity of hydrazone and thiosemicarbazide based on N-morpholinoacetic acid hydrazide showed that these compounds exhibit significant antioxidant activity. The research suggested that such compounds could neutralize active forms of oxygen, indicating their potential as antioxidants (Nurkenov et al., 2018).
Corrosion Inhibition
Morpholine compounds have been applied in the field of corrosion science to protect metals from corrosion. For instance, studies on tertiary amines including morpholine derivatives have revealed their effectiveness as corrosion inhibitors for carbon steel. These compounds function by forming a protective layer on the metal surface, thereby retarding anodic dissolution (Gao, Liang, & Wang, 2007).
Drug Delivery Systems
Morpholine derivatives have been explored as prodrugs for enhancing the delivery of therapeutic agents. Research on morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery showcased the potential of these compounds to improve skin permeation of naproxen, making them viable candidates for developing effective drug delivery systems (Rautio et al., 2000).
Synthesis and Catalysis
Morpholine derivatives have found applications in organic synthesis and catalysis. For instance, copper-catalyzed rearrangement of propynal hydrazones to 3-aminoacrylonitriles involved morpholine derivatives as reactants, showcasing their utility in synthetic chemistry for constructing complex molecules (Nakamura et al., 2010).
特性
IUPAC Name |
3-prop-2-ynylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-2-3-7-6-9-5-4-8-7;/h1,7-8H,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQVXEWTXXGVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1COCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-dimethoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2530463.png)
![3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide](/img/structure/B2530465.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2530468.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2530470.png)
![Ethyl (2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2530471.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2530473.png)

![1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530478.png)

amine](/img/structure/B2530481.png)
![4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2530483.png)